molecular formula C8H16N2O B13461771 1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-1-one

1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-1-one

Cat. No.: B13461771
M. Wt: 156.23 g/mol
InChI Key: JZFPVNLLUFKXKC-SSDOTTSWSA-N
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Description

1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-1-one is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

The synthesis of 1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-1-one typically involves the reaction of 3-aminopyrrolidine with 2-methylpropan-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. .

Scientific Research Applications

1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-1-one can be compared with similar compounds such as:

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-1-one

InChI

InChI=1S/C8H16N2O/c1-6(2)8(11)10-4-3-7(9)5-10/h6-7H,3-5,9H2,1-2H3/t7-/m1/s1

InChI Key

JZFPVNLLUFKXKC-SSDOTTSWSA-N

Isomeric SMILES

CC(C)C(=O)N1CC[C@H](C1)N

Canonical SMILES

CC(C)C(=O)N1CCC(C1)N

Origin of Product

United States

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